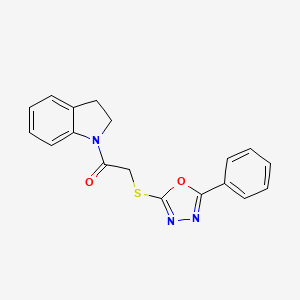

1-(indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-16(21-11-10-13-6-4-5-9-15(13)21)12-24-18-20-19-17(23-18)14-7-2-1-3-8-14/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCXZKUUANQNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Oxadiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, and antifungal properties. These activities suggest that the compound may interact with a variety of molecular targets involved in these biological processes.

Mode of Action

It is known that oxadiazole derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Biochemical Analysis

Biochemical Properties

1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to DNA, potentially interfering with the replication process and exhibiting antitumor activity.

Cellular Effects

The effects of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, thus modulating the inflammatory response. Furthermore, its interaction with DNA can lead to changes in gene expression, potentially inducing apoptosis in cancer cells. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of prostaglandins. Additionally, its interaction with DNA involves intercalation between base pairs, disrupting the replication process and leading to cell death in rapidly dividing cells. This compound may also modulate the activity of transcription factors, further influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its anti-inflammatory and antitumor effects persist over extended periods, although the exact duration of its activity can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline in animal models vary with dosage. At lower doses, it exhibits significant anti-inflammatory and antitumor activities without notable toxicity. At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed. These findings highlight the importance of optimizing the dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The metabolites are then excreted via the kidneys. This compound can also influence metabolic flux by modulating the activity of enzymes involved in key metabolic pathways, such as glycolysis and the citric acid cycle.

Transport and Distribution

Within cells and tissues, 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it can interact with its target enzymes and DNA. Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments.

Biological Activity

1-(indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C18H15N3O2S and a molecular weight of 337.4 g/mol, this compound exhibits various biochemical interactions that may contribute to its therapeutic applications.

The compound's structure includes an indole moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of sulfur in the thioether linkage enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C18H15N3O2S |

| Molecular Weight | 337.4 g/mol |

| Purity | ≥95% |

| Storage Conditions | To be determined |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX activity, this compound reduces the production of pro-inflammatory mediators, suggesting its potential use in treating inflammatory conditions.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation. For instance, studies reported a significant reduction in cell viability in cancer cells treated with the compound at specific concentrations.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of COX enzymes, inhibiting their function and thus decreasing prostaglandin synthesis.

- Cell Signaling Modulation : It influences key signaling pathways related to inflammation and apoptosis, leading to reduced inflammatory responses and increased cancer cell death.

- Metabolic Interactions : The compound is metabolized primarily in the liver, impacting metabolic pathways related to glycolysis and the citric acid cycle.

Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of oxadiazole showed that compounds similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus . This highlights its potential as a potent antimicrobial agent.

Study 2: Anticancer Properties

In a series of anticancer evaluations, derivatives containing oxadiazole rings were tested against multiple cancer cell lines. Results indicated that certain derivatives led to a significant decrease in cell viability with GI50 values ranging from 1.41–15.8 μM . This suggests promising anticancer properties for compounds similar to this compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting structural variations and molecular properties:

Key Observations :

- Indoline vs. Morpholine : Replacing indoline with morpholine (as in ) introduces a polar, oxygen-containing ring, likely improving solubility but reducing aromatic interactions. The morpholine derivative showed potent CA-IX inhibition (IC50 ~0.8 µM) and cytotoxicity against ID8 ovarian cancer cells .

- Chlorophenyl and Pyrimidinyl Derivatives : Chlorine substitution (as in ) increases molecular weight and may influence electronic properties, while the pyrimidinyl-thiopropyl chain () introduces hydrogen-bonding capabilities, correlating with anticancer activity in vitro .

Antioxidant Potential

- Benzimidazole Analogs: Compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-oxadiazol-2-yl)thio)ethanone demonstrated strong DPPH radical scavenging (IC50 ~12–18 µM), comparable to ascorbic acid . The indoline-based target compound may exhibit similar activity due to its aromatic electron-donating groups, though direct evidence is lacking.

Anticancer and Cytotoxicity

- Pyrimidinyl-Thiopropyl Derivatives : Compounds with extended alkyl-thio chains (e.g., 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)oxadiazol-2-yl)thio]ethan-1-one) showed dose-dependent cytotoxicity in cancer cell lines, with viability reduction to ~40% at 50 µM .

- Morpholine Derivative : Exhibited HIF-1α inhibition (IC50 ~1.2 µM) and reduced ID8 cell viability by ~60% at 10 µM .

Enzyme Inhibition

- CA-IX Inhibition : The morpholine analog showed selective inhibition of carbonic anhydrase IX (CA-IX), a hypoxia-induced enzyme in tumors, with negligible activity against off-target isoforms.

Q & A

Q. What are the standard synthetic routes for 1-(indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone?

The synthesis typically involves three key steps:

Thiophene/oxadiazole precursor synthesis : The 5-phenyl-1,3,4-oxadiazole-2-thiol intermediate is prepared via cyclization of hydrazides with carboxylic acids under acidic conditions .

Indoline integration : The indoline moiety is introduced via nucleophilic substitution or coupling reactions, often using indole derivatives and alkylating agents like bromoacetophenone .

Thioether bond formation : The thiol group of the oxadiazole reacts with a ketone-bearing electrophile (e.g., bromoethanone) under basic conditions (e.g., K₂CO₃ in DMF) .

Key reagents: Hydrazides, phosphorus pentasulfide (for thiolation), and column chromatography for purification .

Q. How is the compound characterized structurally?

Core techniques include:

- ¹H/¹³C NMR : To confirm connectivity of indoline, oxadiazole, and thioether groups. For example, the indoline NH proton appears as a singlet at δ 8.2–8.5 ppm .

- Mass spectrometry (EI/ESI-MS) : Molecular ion peaks at m/z ~367.5 (C₁₉H₁₇N₃O₂S₂) .

- IR spectroscopy : Stretching vibrations for C=O (1690–1710 cm⁻¹) and C-S (650–750 cm⁻¹) .

Q. What purification methods are effective for isolating intermediates?

Q. How are reaction intermediates monitored?

- TLC : Rf values tracked using silica plates and UV visualization .

- HPLC : For quantifying conversion rates (e.g., C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

- Catalyst screening : Use phase-transfer catalysts (e.g., PEG-400) to enhance thioether bond formation efficiency .

- Solvent optimization : DMF or DMSO improves solubility of aromatic intermediates .

- Flow chemistry : Automated platforms reduce reaction times (e.g., 2-hour cycles vs. traditional 8-hour batches) .

Q. How to resolve contradictions in reported biological activities?

Example: Discrepancies in antiviral vs. anticancer efficacy may arise from:

- Structural analogs : Fluorine or methoxy substituents alter electron density and target binding .

- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h) impact IC₅₀ values .

Method: Perform comparative studies using standardized protocols (e.g., MTT assay, fixed 24h incubation) .

Q. What mechanistic hypotheses explain its biological activity?

- DNA intercalation : Planar indoline and oxadiazole moieties may insert into DNA base pairs, disrupting replication (supported by ethidium bromide displacement assays) .

- Enzyme inhibition : Molecular docking suggests affinity for tyrosine kinase ATP-binding pockets (e.g., VEGFR-2, ΔG = −9.2 kcal/mol) .

Q. How to validate crystallographic data for structural refinement?

Q. How do substituents influence reactivity in derivatization?

- Electron-withdrawing groups (e.g., -NO₂ on phenyl): Increase electrophilicity at the thioether sulfur, enhancing nucleophilic aromatic substitution .

- Steric effects : Bulky substituents on indoline (e.g., 4-methyl) reduce reaction rates in Suzuki-Miyaura couplings .

Analysis: Track substituent effects via Hammett plots using ¹³C NMR chemical shifts .

Q. What strategies identify molecular targets in mechanistic studies?

- Proteomics : SILAC-based affinity pull-down assays with biotinylated analogs .

- Docking studies : AutoDock Vina simulations against kinase libraries (e.g., PDB: 3WZE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.